3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure derived from norbornane This compound is notable for its unique structural properties, which include a pyrazole ring and a bicyclo[221]heptane framework
Properties
IUPAC Name |
3-[[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-3-20-7-10(13(19-20)15(22)17-2)18-14(21)11-8-4-5-9(6-8)12(11)16(23)24/h7-9,11-12H,3-6H2,1-2H3,(H,17,22)(H,18,21)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDRAHSJWLLUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Carbamoyl Group: The pyrazole derivative is then reacted with ethyl isocyanate to introduce the carbamoyl group.
Formation of the Bicyclo[2.2.1]heptane Framework: The bicyclic structure is constructed via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group modifications to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents, moderate temperatures.
Major Products
Scientific Research Applications
3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with a similar framework but lacking the pyrazole and carbamoyl groups.
Norbornene: Contains a double bond within the bicyclic structure, offering different reactivity.
Norbornadiene: Features two double bonds, providing further chemical versatility.
Uniqueness
3-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a rigid bicyclic framework and a functionalized pyrazole ring. This duality allows for a wide range of chemical modifications and applications, distinguishing it from simpler bicyclic compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
